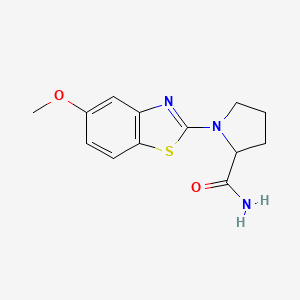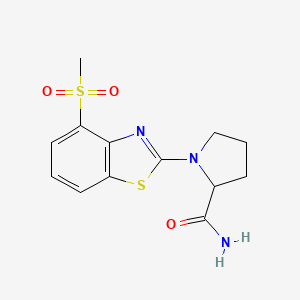![molecular formula C18H24N6 B6444243 2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine CAS No. 2549054-90-0](/img/structure/B6444243.png)
2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine, also known as 4-methyl-1-pyrrolidin-2-yl-4-piperazin-1-ylpyrimidine, is an organic compound with a range of interesting properties. It is a white crystalline solid that is insoluble in water. Its chemical structure is composed of two piperazin-1-yl groups and two pyrrolidin-1-yl groups, connected by a pyrimidine ring and a pyridin-4-ylmethyl group. This compound has been studied extensively in recent years and has been found to have numerous applications in scientific research.
科学研究应用
2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidineyrrolidin-2-yl-4-piperazin-1-ylpyrimidine has a wide range of applications in scientific research. It has been used as a substrate for various enzymatic reactions, including those involving cytochrome P450 enzymes. It has also been used as a ligand in protein-protein interactions, as well as a substrate for various kinase and phosphatase enzymes. Furthermore, it has been used as an inhibitor of various enzymes, such as cyclooxygenase-2 and lipoxygenase.
作用机制
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of cell processes such as cell division, growth, and death .
Mode of Action
The compound interacts with its targets by binding to the inactive Abelson tyrosine kinase domain, a characteristic feature of certain genes . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound’s interaction with its target results in the inhibition of the activity of tyrosine kinases .
Biochemical Pathways
The compound’s interaction with tyrosine kinases affects several biochemical pathways. By inhibiting the activity of tyrosine kinases, the compound can disrupt the signaling pathways that regulate cell processes, leading to effects such as the inhibition of cell division and growth .
Result of Action
The result of the compound’s action is the inhibition of the activity of tyrosine kinases . This can lead to the disruption of cell processes regulated by these enzymes, including cell division and growth . This makes the compound potentially useful in the treatment of conditions characterized by abnormal cell growth, such as leukemia .
实验室实验的优点和局限性
2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidineyrrolidin-2-yl-4-piperazin-1-ylpyrimidine is a useful compound for laboratory experiments due to its high solubility in organic solvents, its low toxicity, and its ability to inhibit various enzymes. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in aqueous solutions and is easily degraded by light and air. Furthermore, it is not very soluble in water and can be difficult to dissolve in aqueous solutions.
未来方向
There are a number of potential future directions for 2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidineyrrolidin-2-yl-4-piperazin-1-ylpyrimidine. One potential direction is the development of new synthesis methods to produce the compound in higher yields and with greater purity. Another potential direction is the development of new applications for the compound, such as its use as an inhibitor of cancer cell growth or as a potential therapeutic agent for various diseases. Additionally, further research could be done on the biochemical and physiological effects of the compound, as well as its potential toxicity and side effects. Finally, further research could be done on the mechanisms of action of the compound and how it interacts with various proteins and enzymes.
合成方法
2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidineyrrolidin-2-yl-4-piperazin-1-ylpyrimidine can be synthesized using a variety of methods. One common method is the reaction of 1-methyl-4-piperazin-1-ylpyrrolidine with 4-chlorophenyl-2-pyridin-4-ylmethyleneamine. This reaction takes place in the presence of an acid catalyst, such as pyridine, and yields the desired compound in high yields. Another method is the reaction of 1-methyl-4-piperazin-1-ylpyrrolidine with 4-chlorophenyl-2-pyrimidin-4-ylmethyleneamine. This reaction also takes place in the presence of an acid catalyst and yields the desired compound in high yields.
生化分析
Biochemical Properties
2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as acetylcholinesterase and tyrosine kinases . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to downstream effects on various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, the compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding to the nicotinamide binding site of tankyrase enzymes, which are involved in various cellular processes . This binding inhibits the activity of tankyrase, leading to alterations in cellular functions such as mitosis and the Wnt/β-catenin signaling pathway. Additionally, the compound can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thereby affecting neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function . The compound has shown stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that the compound can maintain its inhibitory effects on enzymes and cellular pathways, suggesting its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and modulation of cellular pathways without significant toxicity. At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney function. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of active metabolites that contribute to its overall biochemical effects. Additionally, the compound can influence metabolic flux and alter the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain. Its localization and accumulation within these tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound has been found to localize within specific cellular compartments, such as the nucleus and cytoplasm. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its sites of action. The subcellular distribution of the compound can affect its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6/c1-2-10-23(9-1)17-5-8-20-18(21-17)24-13-11-22(12-14-24)15-16-3-6-19-7-4-16/h3-8H,1-2,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAIUFHQNQXXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6444163.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile](/img/structure/B6444171.png)
![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444176.png)
![N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444180.png)
![2-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B6444183.png)
![2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B6444186.png)
![3-chloro-4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6444200.png)
![N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444208.png)



![1-(piperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444237.png)
![4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444250.png)
![6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane](/img/structure/B6444258.png)
